DL-[1,3-13C2]Glyceraldehyde
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Overview
Description
DL-[1,3-13C2]Glyceraldehyde is a compound in which the hydrogen atoms at positions 1 and 3 are replaced by the carbon-13 isotope. This isotopically labeled compound has the chemical formula C3H6O3 and is a derivative of glyceraldehyde, a simple monosaccharide. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DL-[1,3-13C2]Glyceraldehyde typically involves the reaction of carbon-13 labeled hydroacetaldehyde with appropriate reagents. One common method is to use carbon-13 labeled carbon dioxide and a reducing agent to synthesize the compound . The reaction conditions often include basic or acidic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of isotopically labeled starting materials and controlled reaction conditions ensures the consistent production of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
DL-[1,3-13C2]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Basic conditions (e.g., sodium hydroxide) are often employed for aldol condensation reactions.
Major Products Formed
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: More complex sugars and sugar-like molecules.
Scientific Research Applications
DL-[1,3-13C2]Glyceraldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Used in research to understand the role of glyceraldehyde in various metabolic disorders.
Industry: Utilized in the synthesis of isotopically labeled compounds for pharmaceutical research.
Mechanism of Action
The mechanism of action of DL-[1,3-13C2]Glyceraldehyde involves its participation in various biochemical reactions. As a labeled compound, it allows researchers to track its incorporation and transformation in metabolic pathways. The molecular targets include enzymes involved in glycolysis and other metabolic processes, where it acts as a substrate or intermediate .
Comparison with Similar Compounds
Similar Compounds
D-Glyceraldehyde: The naturally occurring enantiomer of glyceraldehyde.
L-Glyceraldehyde: The mirror image of D-glyceraldehyde.
Glycolaldehyde: A simpler aldehyde with similar reactivity.
Dihydroxyacetone: A ketose that is structurally related to glyceraldehyde.
Uniqueness
DL-[1,3-13C2]Glyceraldehyde is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for studying complex biochemical processes .
Biological Activity
DL-[1,3-13C2]Glyceraldehyde is a stable isotopic form of glyceraldehyde that has garnered interest in various biological studies due to its unique properties and applications in metabolic research. Glyceraldehyde is a three-carbon sugar and plays a crucial role in several metabolic pathways, including glycolysis and the Calvin cycle. This article reviews the biological activity of this compound, focusing on its metabolic implications, mechanisms of action, and relevant case studies.
Metabolic Pathways
Glyceraldehyde participates in key metabolic pathways:
- Glycolysis : It is an intermediate in glycolysis, where it is converted into glyceraldehyde-3-phosphate (G3P) by the enzyme triose phosphate isomerase.
- Pentose Phosphate Pathway : Glyceraldehyde can also be involved in the pentose phosphate pathway, contributing to nucleotide synthesis and cellular redox balance.
The biological activity of this compound can be attributed to several mechanisms:
- Antiglycolytic Activity : Research indicates that glyceraldehyde effectively preserves glucose concentrations in blood samples by inhibiting glycolysis. A study demonstrated that a concentration of 0.9 mmol/L of DL-Glyceraldehyde maintained glucose levels for up to 8 hours at room temperature, significantly reducing glucose loss compared to controls .
- Inhibition of Enzymatic Activity : The L-isomer of glyceraldehyde has been shown to inhibit hexokinase activity by forming sorbose-1-phosphate, which acts as an inhibitor . This inhibition can alter glucose metabolism and potentially influence energy production in cells.
Study 1: Preservation of Glucose Concentrations
A clinical study evaluated the effectiveness of DL-Glyceraldehyde in preserving glucose concentrations in whole blood samples. The results indicated that the racemic mixture (DL-GA) significantly inhibited glycolytic loss of glucose over an 8-hour period, with the L-isomer being primarily responsible for this effect. This finding has implications for clinical practices regarding blood sample handling and glucose measurement .
Study 2: Hyperpolarized 13C Magnetic Resonance Spectroscopy
In a metabolic study using hyperpolarized (HP) 13C magnetic resonance spectroscopy, researchers explored the metabolic fluxes involving glyceraldehyde derivatives in liver tissues from knockout mouse models. The study found that alterations in pyruvate metabolism were observable through changes in glyceraldehyde metabolism, highlighting the utility of isotopically labeled compounds in tracing metabolic pathways .
Data Tables
Parameter | This compound | Control (No Additive) |
---|---|---|
Initial Glucose Concentration (mmol/L) | 5.0 | 5.0 |
Glucose Loss after 8 hours (%) | 2% | 38% |
Effective Concentration (mmol/L) | 0.9 | N/A |
Properties
IUPAC Name |
2,3-dihydroxy(1,3-13C2)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZDOIIHCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH]=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.